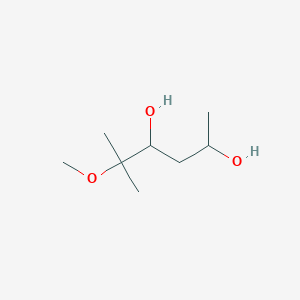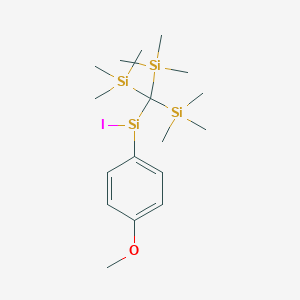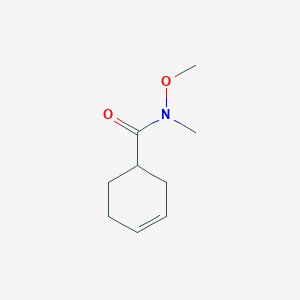
Benzoic acid, 2-(1-heptynyl)-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 2-(1-heptynyl)-, methyl ester: is an organic compound with the molecular formula C15H18O2 It is characterized by its aromatic ester structure, which includes a benzoic acid moiety substituted with a heptynyl group at the second position and a methyl ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzoic acid, 2-(1-heptynyl)-, methyl ester typically involves the esterification of benzoic acid derivatives with appropriate alkynyl alcohols. One common method includes the reaction of 2-(1-heptynyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: Benzoic acid, 2-(1-heptynyl)-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), halogenation with bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of nitro, halo, or sulfonyl derivatives.
Aplicaciones Científicas De Investigación
Benzoic acid, 2-(1-heptynyl)-, methyl ester has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects and as a building block in drug development.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.
Comparación Con Compuestos Similares
Similar Compounds:
- Benzoic acid, 2-(1-propynyl)-, methyl ester
- Benzoic acid, 2-(1-butynyl)-, methyl ester
- Benzoic acid, 2-(1-pentynyl)-, methyl ester
Comparison: Benzoic acid, 2-(1-heptynyl)-, methyl ester is unique due to its longer alkyne chain, which can influence its chemical reactivity and physical properties. Compared to shorter-chain analogs, it may exhibit different solubility, boiling point, and interaction with biological targets. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propiedades
| 118476-16-7 | |
Fórmula molecular |
C15H18O2 |
Peso molecular |
230.30 g/mol |
Nombre IUPAC |
methyl 2-hept-1-ynylbenzoate |
InChI |
InChI=1S/C15H18O2/c1-3-4-5-6-7-10-13-11-8-9-12-14(13)15(16)17-2/h8-9,11-12H,3-6H2,1-2H3 |
Clave InChI |
MYICNXFAVYQNRG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC#CC1=CC=CC=C1C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Ethanone, 1-[3-(acetyloxy)-4-hydroxyphenyl]-](/img/structure/B14300971.png)




![2-Bromo-1-[5-chloro-7-(2-fluorobenzoyl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one](/img/structure/B14301043.png)
